3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid
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Overview
Description
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a triazine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid typically involves the reaction of an appropriate benzoic acid derivative with a triazine precursor. One common method involves the nucleophilic addition of an arylamine to a triazine ring in the presence of a solvent such as dioxane . The reaction conditions often require heating and the use of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce dihydrotriazines. Substitution reactions can introduce various functional groups onto the aromatic or triazine rings, leading to a wide range of derivatives.
Scientific Research Applications
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can affect various biological pathways and processes, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Another triazine derivative with similar structural features but different functional groups.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: A related compound with a different substitution pattern on the triazine ring.
Uniqueness
3-[(3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is unique due to its specific combination of a triazine ring and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(16)6-2-1-3-7(4-6)12-8-5-11-14-10(17)13-8/h1-5H,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOYCASSPTMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)NN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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